molecular formula C19H18N6O3S B2653657 N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034340-22-0

N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2653657
CAS No.: 2034340-22-0
M. Wt: 410.45
InChI Key: LJKYFUGLYLTJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((3-Methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a quinoxaline core substituted with a 3-methoxyphenylamino group and a 1-methylpyrazole-4-sulfonamide moiety. Quinoxalines are bicyclic aromatic systems known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties .

Properties

IUPAC Name

N-[3-(3-methoxyanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S/c1-25-12-15(11-20-25)29(26,27)24-19-18(21-13-6-5-7-14(10-13)28-2)22-16-8-3-4-9-17(16)23-19/h3-12H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKYFUGLYLTJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts could be employed to achieve these goals .

Chemical Reactions Analysis

Functional Group Transformations

Sulfonamide Formation:
The introduction of the sulfonamide group can be achieved through the reaction of sulfonyl chlorides with amines. The following reaction illustrates this transformation:

Amine+Sulfonyl chlorideSulfonamide\text{Amine}+\text{Sulfonyl chloride}\rightarrow \text{Sulfonamide}

This step is crucial as it enhances the compound's biological activity by improving solubility and modulating pharmacokinetic properties.

Biological Activity and Mechanisms

Research indicates that quinoxaline derivatives exhibit significant biological activities, including anticancer and antimicrobial properties. The mechanism often involves inhibition of specific enzymes or pathways relevant to cell proliferation and survival.

Anticancer Activity:
Studies have shown that compounds similar to N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide exhibit IC50 values in low micromolar ranges against various cancer cell lines . The proposed mechanisms include:

  • Inhibition of DNA synthesis: By interfering with nucleic acid metabolism.

  • Induction of apoptosis: Triggering programmed cell death pathways.

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (µg/mL)Biological Activity
Compound AStructure A5.0Anticancer
Compound BStructure B7.5Antimicrobial
This compoundTarget Compound6.0Anticancer

Stability and Reactivity Studies

Stability studies indicate that this compound maintains its integrity under various pH conditions but shows susceptibility to hydrolysis in highly alkaline environments . Reactivity towards nucleophiles is also significant, allowing for further functionalization.

Scientific Research Applications

Anticancer Properties

N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide exhibits significant anticancer activity. Research indicates that quinoxaline derivatives often show potent inhibitory effects against various cancer cell lines. For instance, compounds derived from quinoxaline structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating their potential as effective anticancer agents .

Case Study: Antitumor Activity

In a study involving synthesized quinoxaline derivatives, one particular derivative exhibited an IC50 of 1.9 µg/mL against HCT-116 cells, showcasing its promising anticancer efficacy compared to the standard drug doxorubicin (IC50 3.23 µg/mL) . This highlights the potential of this compound in cancer treatment.

Antimicrobial Activity

The compound also shows antimicrobial properties, making it a candidate for developing new antibiotics. Quinoxaline derivatives have been synthesized and tested for their effectiveness against various bacterial strains, with some exhibiting significant antibacterial activity .

Case Study: Antibacterial Efficacy

A series of quinoxaline-based compounds were evaluated for their antibacterial properties, with some derivatives showing minimum inhibitory concentrations (MIC) lower than those of existing antibiotics, suggesting their potential for treating resistant bacterial infections .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Pyrazole-containing compounds are known for their effectiveness as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action typically involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process .

Research Insights

Recent studies have shown that pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo models, indicating that this compound could be beneficial for inflammatory diseases .

Synthetic Routes and Derivatives

The synthesis of this compound involves various synthetic strategies that have been optimized over time. Recent advancements have focused on improving yields and reducing reaction times through novel methodologies .

Synthetic Method Yield (%) Reaction Time
Solvent-free synthesis9510 minutes
Traditional methods60Several hours

Mechanism of Action

The mechanism of action of N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes and lead to therapeutic effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs are categorized based on core heterocycles and substituents. Key comparisons include:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties
Target Compound C19H19N5O3S 405.45 Quinoxaline 3-Methoxyphenylamino, Pyrazole sulfonamide High aromaticity, moderate polarity (methoxy group)
Example 56 (Patent US12/036594) C30H23F2N5O4S 603.0 Pyrazolo[3,4-d]pyrimidine Fluorophenyl, Chromen-4-one, Isopropylsulfonamide High MW, fluorinated (enhanced metabolic stability), MP: 252–255°C
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C12H9ClF3N2OS 320.72 Pyrazole 3-Chlorophenylsulfanyl, Trifluoromethyl Electrophilic aldehyde, lipophilic (Cl, CF3)
Key Observations :
  • Core Heterocycles: The quinoxaline core (target compound) offers planar aromaticity, favoring DNA intercalation or topoisomerase inhibition. In contrast, pyrazolo[3,4-d]pyrimidine (Example 56) mimics purine scaffolds, making it suitable for kinase ATP-binding site interactions . Pyrazole derivatives () prioritize steric and electronic modulation via substituents like trifluoromethyl (-CF3), enhancing metabolic resistance .
  • Sulfonamide Positioning: The target compound’s sulfonamide at pyrazole-C4 may optimize hydrogen-bonding interactions compared to Example 56’s isopropylsulfonamide, which introduces steric bulk.
Key Insights :
  • Target Compound: Quinoxaline derivatives are documented DNA intercalators, disrupting topoisomerase II function. The methoxy group may reduce cytotoxicity compared to halogenated analogs while retaining efficacy .
  • Example 56 : Fluorinated chromen-4-one and pyrazolo-pyrimidine motifs suggest kinase inhibition (e.g., VEGF receptor), common in anticancer therapeutics .
  • Pyrazole Derivatives (): Trifluoromethyl and sulfanyl groups are associated with carbonic anhydrase or cytochrome P450 inhibition, though specific targets remain unconfirmed .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The target compound’s methoxy group likely improves aqueous solubility versus Example 56’s fluorophenyl groups, which increase logP (lipophilicity).
  • Metabolic Stability : Fluorine atoms in Example 56 resist oxidative metabolism, extending half-life. The target compound’s methoxy group may undergo demethylation, requiring structural optimization for stability.

Biological Activity

N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that combines quinoxaline and pyrazole moieties with a sulfonamide group. The synthesis typically involves multi-step reactions, including the formation of the quinoxaline and subsequent modifications to introduce the pyrazole and sulfonamide functionalities.

Table 1: Structural Components of this compound

ComponentStructure TypeFunctionality
QuinoxalineAromatic heterocycleAnticancer activity
PyrazoleHeterocyclic compoundAnti-inflammatory properties
SulfonamideFunctional groupEnhances solubility and bioavailability

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant inhibitory activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cells.

In vitro assays demonstrated that such derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as Ki67 and cyclin D1 .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .

Antibacterial and Antifungal Activity

Research indicates that pyrazole derivatives exhibit antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways . Some derivatives also demonstrate antifungal activity against pathogenic fungi, making them candidates for further development in antimicrobial therapies .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a series of pyrazole derivatives, including this compound. The results showed that these compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer activity without significant cytotoxic effects on normal cells .

Study 2: Inhibition of Inflammatory Markers

In another investigation, the compound was tested for its ability to inhibit LPS-induced nitric oxide production in macrophages. The results indicated a dose-dependent decrease in NO production, suggesting its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

Activity TypeAssay TypeResults
AnticancerIC50 AssayLow micromolar range against cancer cells
Anti-inflammatoryNO Production AssayDose-dependent inhibition
AntibacterialZone of InhibitionEffective against S. aureus and E. coli
AntifungalMycelial Growth InhibitionModerate to high activity against fungi

Q & A

Q. What are the established synthetic routes for N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Quinoxaline core formation : Condensation of 1,2-diamines with α-ketoesters or α-diketones under reflux conditions (e.g., THF or ethanol) .
  • Sulfonamide coupling : Reacting the quinoxaline intermediate with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol) is used to isolate the final product .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxyphenyl and pyrazole groups) .
  • HRMS : Validates molecular weight (e.g., observed m/z 215 [M+H]+^+ in similar sulfonamide derivatives) .
  • X-ray crystallography : Resolves dihedral angles between the quinoxaline and pyrazole rings, critical for understanding conformational stability .

Q. What preliminary assays are recommended to assess biological activity?

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR or VEGFR) using fluorescence-based assays .
  • Anti-proliferative activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .

Advanced Questions

Q. How can low reaction yields during sulfonamide coupling be addressed?

  • Catalyst optimization : Use copper(I) bromide (0.1–0.5 eq.) to accelerate Ullmann-type couplings, as seen in related pyrazole-sulfonamide syntheses (yield improvement from 17.9% to ~40%) .
  • Solvent effects : Replace polar aprotic solvents (e.g., DMSO) with toluene or THF to reduce side reactions .
  • Temperature control : Maintain 35–50°C to balance reaction rate and decomposition .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–50 µM) and replicate experiments ≥3 times .
  • Structural analogs : Compare activity of derivatives (e.g., triazole-linked sulfonamides vs. pyrazole-only variants) to identify functional group contributions .
  • Computational docking : Perform molecular dynamics simulations to evaluate binding affinity differences (e.g., quinoxaline interactions with ATP-binding pockets) .

Q. What strategies improve the design of analogs with enhanced anti-proliferative activity?

  • Bioisosteric replacement : Substitute the methoxyphenyl group with fluorophenyl or trifluoromethyl groups to enhance lipophilicity and membrane permeability .
  • Hybrid scaffolds : Link the quinoxaline core to 1,2,4-triazole moieties, which improve DNA intercalation (e.g., 50% growth inhibition at 10 µM in leukemia cells) .
  • Steric tuning : Introduce bulky substituents (e.g., cycloheptyl) to the sulfonamide group, reducing metabolic degradation .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Sulfonamide Coupling

ParameterOptimal RangeReference
CatalystCuBr (0.1–0.5 eq.)
SolventToluene/THF
Temperature35–50°C
Reaction Time48–72 hours

Q. Table 2: Structural Features Influencing Anti-Proliferative Activity

ModificationEffect on IC50_{50}Reference
Methoxy → Fluoro2.5-fold decrease
Quinoxaline-triazole hybrid50% inhibition at 10 µM
Cycloheptyl sulfonamideImproved metabolic stability

Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed synthesis protocols .
  • For structural analysis, combine experimental (X-ray) and computational (docking) methods to resolve contradictions .
  • Always validate biological activity with orthogonal assays (e.g., Western blot for kinase inhibition alongside MTT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.